Stellettin B

Description

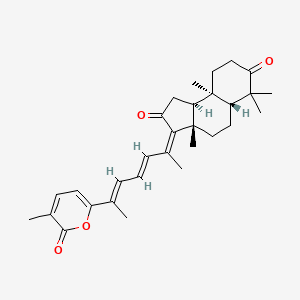

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H38O4 |

|---|---|

Molecular Weight |

462.6 g/mol |

IUPAC Name |

(3Z,3aS,5aR,9aR,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione |

InChI |

InChI=1S/C30H38O4/c1-18(22-12-11-20(3)27(33)34-22)9-8-10-19(2)26-21(31)17-24-29(6)16-14-25(32)28(4,5)23(29)13-15-30(24,26)7/h8-12,23-24H,13-17H2,1-7H3/b10-8+,18-9+,26-19+/t23-,24-,29-,30-/m0/s1 |

InChI Key |

CXOJYPVZDPNKAI-PNAQCZNYSA-N |

SMILES |

CC1=CC=C(OC1=O)C(=CC=CC(=C2C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C |

Isomeric SMILES |

CC1=CC=C(OC1=O)/C(=C/C=C/C(=C/2\C(=O)C[C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)/C)/C |

Canonical SMILES |

CC1=CC=C(OC1=O)C(=CC=CC(=C2C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C |

Synonyms |

stellettin B |

Origin of Product |

United States |

Isolation and Derivation of Stellettin B

Isolation and Structure Elucidation

Stellettin B was first isolated from the marine sponge Jaspis stellifera. oncotarget.comnih.gov Its structure was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are standard methods for elucidating the structure of novel natural products. d-nb.infonih.gov In 1994, it was also isolated from the sponge Stelletta tenuis and given the name this compound. sci-hub.se

Rhabdastrella sp.

Chemical Structure

The chemical structure of this compound is characterized by the isomalabaricane triterpenoid (B12794562) skeleton. mdpi.com This core structure consists of a trans-syn-trans fused tricyclic ring system. mdpi.com Isomalabaricanes are distinguished from malabaricanes by the configuration at the C-8 asymmetric center. mdpi.com

Research Findings on Biological Activity

This compound has demonstrated a range of significant biological activities in preclinical studies, primarily focused on its potential as an anticancer agent.

This compound has shown potent antiproliferative activity against a variety of human cancer cell lines. nih.gov

Glioblastoma: It exhibits highly potent inhibitory activity against the growth of human glioblastoma cell line SF295, with a GI50 (50% growth inhibition) of 0.01 μM. nih.govresearchgate.netmdpi.com Research suggests that this compound can sensitize glioblastoma cells to DNA-damaging treatments like radiation and temozolomide (B1682018). tmc.edu It achieves this by inhibiting the expression of key proteins involved in homologous recombination repair, a major DNA repair pathway. tmc.edu This leads to increased DNA damage and cell death in cancer cells. tmc.edu Furthermore, studies have shown that this compound can reduce the invasion and migration of glioblastoma cells. researchgate.netnih.gov

Chronic Myeloid Leukemia (CML): this compound has been shown to inhibit the proliferation of human CML cells K562 and KU812, with IC50 values of 0.035 μM and 0.95 μM, respectively. oncotarget.com It induces apoptosis (programmed cell death) in these cells through the mitochondrial pathway. oncotarget.com

Lung Cancer: In human non-small cell lung cancer (NSCLC) A549 cells, this compound has been observed to induce cell cycle arrest at the G1 phase, apoptosis, and autophagy (a cellular degradation process). oncotarget.commedchemexpress.cn

Bladder Cancer: this compound has been shown to suppress the viability of bladder cancer cells and induce apoptosis. mdpi.com

Oral Squamous Cell Carcinoma (OSCC): Studies have demonstrated that this compound can decrease the viability of OSCC cells and induce cell death through apoptosis and autophagy. mdpi.com

A noteworthy aspect of this compound's anticancer activity is its selective cytotoxicity. It has shown very weak inhibitory activity against several normal human cell lines, suggesting it may preferentially target cancer cells. nih.govmdpi.com

The anticancer effects of this compound are attributed to its modulation of several key cellular signaling pathways.

PI3K/Akt/mTOR Pathway: A recurring theme in the mechanism of action of this compound is its interference with the PI3K/Akt/mTOR pathway. medchemexpress.cn This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. This compound has been shown to inhibit the phosphorylation of Akt, a key protein in this pathway, in glioblastoma and NSCLC cells. nih.govmedchemexpress.cn In CML cells, it targets PI3K and Stat5. oncotarget.com In bladder cancer, it suppresses the FGFR3-TACC3/Akt/mTOR pathway. mdpi.com

Apoptosis Induction: this compound induces apoptosis in various cancer cell lines by modulating the levels of apoptosis-related proteins. oncotarget.com This includes increasing the levels of pro-apoptotic proteins like Bad and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. oncotarget.com It also activates caspases, which are key executioners of apoptosis. oncotarget.comnih.gov

Autophagy Induction: In some cancer cell types, such as NSCLC and OSCC, this compound has been found to induce autophagy. oncotarget.commdpi.com The role of autophagy in cancer is complex, but in this context, it appears to contribute to cell death. mdpi.com

Inhibition of Invasion and Angiogenesis: In glioblastoma cells, this compound has been shown to inhibit invasion and angiogenesis (the formation of new blood vessels), which are critical processes for tumor growth and metastasis. researchgate.netnih.gov It achieves this, in part, by inhibiting the secretion of vascular endothelial growth factor (VEGF). mdpi.comresearchgate.net

Interestingly, at very low concentrations (nanomolar range), this compound has demonstrated neuroprotective effects. It has been shown to protect neuronal cells from damage and reverse locomotor deficits in a zebrafish model of Parkinson's disease. mdpi.comresearchgate.net This suggests a dual role for the compound, with cytotoxic effects at higher concentrations and protective effects at lower concentrations.

Biological Activities and Therapeutic Potential of Stellettin B

Investigation of Selective Cytotoxicity in Neoplastic Cell Lines

Glioblastoma Cells (e.g., SF295, U87MG, GBM8401)

Stellettin B has demonstrated significant cytotoxic effects against multiple glioblastoma (GBM) cell lines. tmc.edunih.gov In studies involving human glioblastoma U87MG and GBM8401 cells, treatment with this compound led to a considerable reduction in cell viability. nih.govresearchgate.net Specifically, cell survival was significantly diminished at concentrations of 5 µM or higher within 24 hours and at 1 µM or higher within 48 hours. nih.gov Research has also shown that this compound inhibits the viability of SF295, U87, U251, and T98G GBM cell lines in a dose-dependent manner. tmc.edunih.gov The mechanism behind this cytotoxicity in SF295 cells involves the inhibition of the PI3K/Akt/mTOR pathway, which in turn generates reactive oxygen species. nih.gov Furthermore, in both SF295 and U87 cells, this compound has been found to enhance the efficacy of temozolomide (B1682018) (TMZ) by delaying DNA damage repair. tmc.edu

| Cell Line | IC50 (µM) | Time (h) | Additional Notes |

| SF295 | 0.01 | Not Specified | Potent antiproliferative activity observed. scispace.com |

| U87MG | >1 | 48 | Significant reduction in cell survival at ≥1 µM. nih.gov |

| GBM8401 | >1 | 48 | Significant reduction in cell survival at ≥1 µM. nih.gov |

Lung Cancer Cells (e.g., A549)

In the context of non-small cell lung cancer (NSCLC), this compound has shown potent activity against the A549 cell line. scispace.com It was found to inhibit the proliferation of A549 cells in a dose-dependent manner, with an IC50 value of 0.022 µM after 48 hours of treatment. researchgate.net The anticancer effects in A549 cells are attributed to the induction of G1 phase arrest, apoptosis, and autophagy. scispace.comresearchgate.net Mechanistically, this compound reduces the expression of cyclin D1 and increases p27 levels, leading to G1 arrest. mdpi.com It also promotes apoptosis through the overproduction of reactive oxygen species and an increase in cleaved PARP levels. mdpi.com These effects are linked to the blockage of the PI3K/Akt/mTOR signaling pathway. medchemexpress.comscispace.com

| Cell Line | IC50 (µM) | Time (h) | Key Findings |

| A549 | 0.022 | 48 | Induces G1 arrest, apoptosis, and autophagy. researchgate.netresearchgate.net |

Leukemia Cells (e.g., K562, KU812, HL60)

This compound has demonstrated significant anti-leukemia activity, particularly against chronic myeloid leukemia (CML) cells. nih.gov It inhibited the proliferation of K562 and KU812 cells with IC50 values of 0.035 µM and 0.95 µM, respectively. nih.govnih.gov In K562 cells, this compound induces apoptosis through the mitochondrial pathway, characterized by an increase in Bad and Bax expression, a decrease in Bcl-2 levels, and the activation of caspase-9. nih.govnih.gov This process is also associated with an increase in reactive oxygen species and a loss of mitochondrial membrane potential. nih.gov Furthermore, this compound was found to inhibit the phosphorylation of Stat5 and the expression of PI3K catalytic isoforms. nih.gov In contrast, it showed less potent growth inhibition against the histiocytic lymphocyte cell line U937, with an IC50 of 4.55 µM. nih.gov

| Cell Line | IC50 (µM) | Key Findings |

| K562 | 0.035 | Induces apoptosis via the mitochondrial pathway. nih.govnih.gov |

| KU812 | 0.95 | Inhibits proliferation. nih.govnih.gov |

| HL60 | Not specified in results | Atorvastatin, another compound, was shown to have effects on HL60. researchgate.net |

Oral Squamous Cell Carcinoma Cells (e.g., OC2, SCC4)

The cytotoxic effects of this compound have also been evaluated in oral squamous cell carcinoma (OSCC) cells. mdpi.comnih.gov In both OC2 and SCC4 cell lines, this compound decreased cell viability in a dose-dependent manner. mdpi.comnih.gov A significant reduction in viability was observed in OC2 cells at concentrations of 0.1 µM and higher, and in SCC4 cells at 1 µM and higher, after both 24 and 48 hours of treatment. mdpi.comnih.govresearchgate.net The underlying mechanism involves the induction of endoplasmic reticulum stress, mitochondrial stress, apoptosis, and autophagy. mdpi.comnih.gov Specifically, at a concentration of 20 µM, this compound led to a significant increase in TUNEL-positive cells, indicating DNA fragmentation, and overexpression of cleaved caspase-3 and cleaved PARP. mdpi.comnih.gov

| Cell Line | Effective Concentration (µM) | Time (h) | Key Findings |

| OC2 | ≥0.1 | 24 and 48 | Dose-dependent decrease in viability. mdpi.comnih.gov |

| SCC4 | ≥1 | 24 and 48 | Induces apoptosis and autophagy. mdpi.comnih.gov |

Hepatocellular Carcinoma Cells (e.g., HA22T, HepG2)

In hepatocellular carcinoma (HCC), this compound has been shown to possess cytotoxic and inhibitory effects on cell migration. semanticscholar.org Treatment with this compound at a concentration of 24 µM for 24 hours significantly reduced the survival rates of HA22T and HepG2 cells to 74% and 76%, respectively. semanticscholar.orgnih.gov The inhibitory effects on cell migration and invasion in these cell lines are associated with the downregulation of MMP-2 and MMP-9 activities. semanticscholar.orgresearchgate.net This is believed to be mediated by the FAK/PI3K/AKT/mTOR and MAPKs signaling pathways. semanticscholar.orgresearchgate.net

| Cell Line | Concentration (µM) | Time (h) | Effect on Cell Survival |

| HA22T | 24 | 24 | Reduced to 74%. semanticscholar.orgnih.gov |

| HepG2 | 24 | 24 | Reduced to 76%. semanticscholar.orgnih.gov |

Bladder Cancer Cells (e.g., RT112, J82, UMUC3, RT4)

This compound has been investigated for its anticancer activity in several bladder cancer cell lines, including RT-112, J82, UMUC3, and RT4. nih.gov Treatment with this compound for 72 hours showed a more pronounced suppression of cell viability compared to a 48-hour treatment. nih.gov Notably, it exhibited selective cytotoxicity, as it did not induce severe cytotoxicity toward the normal uroepithelial SV-HUC-1 cells. nih.gov The mechanism of action in bladder cancer cells involves the activation of the autophagy/DAPK2/apoptosis signaling cascade. nih.gov

| Cell Line | Treatment Duration (h) | Key Findings |

| RT-112 | 48 and 72 | Suppressed cell viability. nih.gov |

| J82 | 48 and 72 | Suppressed cell viability. nih.gov |

| UMUC3 | 48 and 72 | Suppressed cell viability. nih.gov |

| RT4 | 48 and 72 | Suppressed cell viability. nih.gov |

Other Cancer Cell Lines (e.g., LNCaP prostate cancer, B16 melanoma, HCT-116 colon cancer)

The cytotoxic effects of this compound, a triterpenoid (B12794562) isolated from the marine sponge Jaspis stellifera, have been investigated across a range of cancer cell lines, although detailed data for some specific lines remain limited.

While direct and extensive studies on this compound's activity against LNCaP prostate cancer cells are not widely available in the reviewed literature, research on its isomer, Stellettin A, has provided some insights. Stellettin A demonstrated a significantly weaker cytotoxic effect on LNCaP cells, with a reported half-maximal inhibitory concentration (IC50) of 120 µg/mL, compared to its more potent activity in other cancer cell lines like HL-60 human leukemia cells. nih.govacs.org This suggests that the cytotoxic potency of isomalabaricane triterpenoids can vary substantially between different cancer cell types. Further investigation is needed to specifically determine the efficacy of this compound against LNCaP cells.

Similarly, direct studies detailing the specific cytotoxic activity of this compound on B16 melanoma cells are not extensively documented in the available research. However, a study on Stellettin A showed it to be highly sensitive against murine B16 melanoma cells, with an IC50 value of 0.15 µg/mL after 48 hours of treatment. researchgate.net Another study mentioned that Stellettin A could induce autophagy in B16F10 murine melanoma cells. mdpi.com These findings, while pertaining to an isomer, suggest that the isomalabaricane skeleton may have potential against melanoma, warranting specific investigation into this compound's effects.

Research has confirmed the cytotoxic activity of this compound against the human colon cancer cell line HCT-116. nih.gov However, specific IC50 values from the primary literature reviewed were not detailed, indicating a need for further quantitative studies to establish its potency in this cell line.

Effects on Cellular Processes in Cancer Models

This compound has demonstrated significant antiproliferative and growth-inhibitory effects across a variety of cancer cell models. Its potency varies depending on the cell line, showcasing a degree of selective cytotoxicity.

In human chronic myeloid leukemia (CML) cells, this compound exhibited potent growth inhibition. For instance, in K562 cells, it showed a half-maximal inhibitory concentration (IC50) of 0.035 µM, while in KU812 cells, the IC50 was 0.95 µM. oncotarget.com In contrast, its effect on normal peripheral blood mononuclear cells (PBMCs) was minimal, suggesting a favorable therapeutic window. oncotarget.com Furthermore, in non-small cell lung cancer A549 cells, this compound inhibited proliferation in a dose-dependent manner, with a reported IC50 value of 0.022 µM after 48 hours of treatment. researchgate.net

Studies on human glioblastoma SF295 cells also revealed high inhibitory potency, with a growth inhibition (GI50) value of 0.01 µM. nih.gov In hepatocellular carcinoma cells HA22T and HepG2, this compound demonstrated significant inhibition of cell growth at a concentration of 24 µM. semanticscholar.org Research on oral squamous cell carcinoma (OSCC) cell lines, OC2 and SCC4, showed a dose-dependent decrease in cell viability, with significant reductions observed at concentrations as low as 0.1 µM in OC2 cells. mdpi.com

| Cell Line | Cancer Type | IC50/GI50 Value (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | 0.035 | oncotarget.com |

| KU812 | Chronic Myeloid Leukemia | 0.95 | oncotarget.com |

| A549 | Non-Small Cell Lung Cancer | 0.022 | researchgate.net |

| SF295 | Glioblastoma | 0.01 | nih.gov |

| OC2 | Oral Squamous Cell Carcinoma | <200 (at 48h) | mdpi.com |

| SCC4 | Oral Squamous Cell Carcinoma | <40 (at 48h) | mdpi.com |

| HA22T | Hepatocellular Carcinoma | ~24 (significant inhibition) | semanticscholar.org |

| HepG2 | Hepatocellular Carcinoma | ~24 (significant inhibition) | semanticscholar.org |

A key mechanism through which this compound exerts its anticancer effects is the induction of programmed cell death, primarily through the activation of the apoptotic pathway.

This compound has been shown to trigger apoptosis in a multitude of cancer cell lines. This is often characterized by morphological changes such as cytoplasmic shrinkage and nuclear fragmentation, as well as the activation of specific molecular pathways. nih.gov

The activation of the caspase cascade is a central event in the execution phase of apoptosis. Research has consistently shown that this compound treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.

In human glioblastoma SF295 cells, this compound was found to increase the activity of caspase-3/7 in a concentration-dependent manner. nih.gov Similarly, in chronic myeloid leukemia K562 cells, treatment with this compound resulted in the increased cleavage of both caspase-9 and caspase-3, indicating the involvement of the intrinsic apoptotic pathway. nih.gov Studies on bladder cancer cells also demonstrated that this compound induced apoptosis through the activation of caspase-3, -8, and -9. mdpi.com Furthermore, in oral squamous cell carcinoma cells, the overexpression of cleaved caspase-3 was observed following treatment with this compound. nih.gov

Poly(ADP-ribose) polymerase (PARP) is a key substrate for activated caspase-3, and its cleavage is a hallmark of apoptosis. The cleavage of PARP by caspase-3 renders the enzyme inactive, preventing DNA repair and facilitating cell death.

Induction of Programmed Cell Death

Apoptosis Pathway Activation

Reactive Oxygen Species (ROS) Generation

This compound has been shown to induce the production of reactive oxygen species (ROS) in various cancer cell lines. oncotarget.commdpi.com In human chronic myeloid leukemia K562 cells, treatment with this compound led to a dose-dependent increase in intracellular ROS levels. oncotarget.comnih.gov This elevation in ROS is considered a key factor in initiating programmed cell death, as it can cause mitochondrial dysfunction and damage to cellular macromolecules like DNA. oncotarget.commdpi.com Similarly, in human glioblastoma SF295 cells, this compound treatment resulted in an increased production of ROS in a concentration-dependent manner. mdpi.com The generation of excess ROS is known to play a crucial role in apoptosis by activating caspases and promoting cell death. mdpi.com

Conversely, in a neuroprotection study involving SH-SY5Y cells, pretreatment with this compound was found to significantly reduce the increase in ROS-positive cells induced by the neurotoxin 6-hydroxydopamine (6-OHDA). mdpi.com This suggests that the effect of this compound on ROS generation can be context-dependent, potentially offering therapeutic benefits by either inducing oxidative stress in cancer cells or mitigating it in neurodegenerative models. oncotarget.commdpi.com

| Cell Line | Effect of this compound on ROS | Reference |

| K562 (Chronic Myeloid Leukemia) | Dose-dependent increase | oncotarget.comnih.gov |

| SF295 (Glioblastoma) | Concentration-dependent increase | mdpi.com |

| SH-SY5Y (Neuroblastoma) | Attenuated 6-OHDA-induced increase | mdpi.com |

| A549 (Non-small Cell Lung Cancer) | Increased ROS generation | nih.gov |

Mitochondrial Pathway Involvement (e.g., MMP, Bax/Bad/Bcl-2 modulation)

This compound actively engages the mitochondrial pathway to induce apoptosis in cancer cells. oncotarget.comnih.gov A hallmark of this involvement is the disruption of the mitochondrial membrane potential (MMP). oncotarget.comnih.gov In K562 leukemia cells, this compound treatment caused a dose-dependent loss of MMP. oncotarget.com

Furthermore, this compound modulates the expression of key proteins in the Bcl-2 family, which are critical regulators of apoptosis. oncotarget.comnih.gov Specifically, it has been observed to upregulate the pro-apoptotic proteins Bad and Bax while downregulating the anti-apoptotic protein Bcl-2 in K562 cells. oncotarget.comnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. oncotarget.comnih.gov Consistent with this, the activation of caspase-9, an initiator caspase in the mitochondrial pathway, has been reported following this compound treatment. oncotarget.comnih.govnih.gov In oral squamous cell carcinoma (OSCC) cells, this compound was also found to ablate mitochondrial respiratory functions, further highlighting its impact on mitochondrial integrity and function. researchgate.netnih.gov

| Cell Line | Effect on MMP | Modulation of Bcl-2 Family Proteins | Reference |

| K562 (Chronic Myeloid Leukemia) | Dose-dependent loss | Increased Bad and Bax, Decreased Bcl-2 | oncotarget.comnih.govnih.govresearchgate.net |

| OC2 and SCC4 (Oral Squamous Cell Carcinoma) | Ablated mitochondrial respiratory functions | Not specified | researchgate.netnih.gov |

Endoplasmic Reticulum Stress Induction

This compound has been identified as an inducer of endoplasmic reticulum (ER) stress in cancer cells. researchgate.netnih.govmdpi.com In oral squamous cell carcinoma (OSCC) cell lines, OC2 and SCC4, treatment with this compound led to a significant increase in the expression of ER stress biomarkers, including calnexin (B1179193) and BiP/GRP78. researchgate.netnih.govresearchgate.net The upregulation of these proteins is a clear indicator of a stressed ER, which can trigger downstream signaling pathways leading to cell death. mdpi.com

The induction of ER stress by this compound is a critical event that can subsequently activate both apoptosis and autophagy. researchgate.netmdpi.com Research suggests that the ER stress response initiated by this compound can lead to the activation of JNK phosphorylation, which in turn upregulates Beclin-1, a key protein in the autophagy pathway. mdpi.comnih.gov This interconnectedness highlights a complex mechanism where this compound leverages cellular stress responses to exert its anti-cancer effects. researchgate.netmdpi.com

| Cell Line | ER Stress Biomarkers Upregulated | Reference |

| OC2 (Oral Squamous Cell Carcinoma) | Calnexin, BiP/GRP78 | researchgate.netresearchgate.net |

| SCC4 (Oral Squamous Cell Carcinoma) | Calnexin, BiP/GRP78 | researchgate.netresearchgate.net |

DNA Damage Induction (e.g., γH2AX)

This compound has been shown to induce DNA damage, a critical event that can trigger cell death pathways. nih.govnih.govnih.gov A key marker of DNA double-strand breaks is the phosphorylation of the histone variant H2AX at serine 139, resulting in γH2AX. mdpi.comresearchgate.netbiorxiv.orgbiotechrep.ir In bladder cancer cells, this compound treatment led to an increase in γH2AX, indicating the induction of DNA damage. nih.govnih.gov

Mechanistically, it has been proposed that this compound can sensitize glioblastoma (GBM) cells to DNA-damaging treatments like ionizing radiation and temozolomide. nih.gov It achieves this by inhibiting the expression of homologous recombination repair (HR) factors such as BRCA1/2 and RAD51. nih.gov This suppression of DNA repair machinery leads to augmented DNA damage and subsequent cell death. nih.gov The ability of this compound to both induce and enhance the effects of other DNA-damaging agents highlights its potential in combination cancer therapies. nih.gov

| Cell Line | DNA Damage Marker | Mechanism | Reference |

| Bladder Cancer Cells | Increased γH2AX | Not specified | nih.govnih.gov |

| Glioblastoma (GBM) Cells | Augmented DNA damage | Inhibition of homologous recombination repair | nih.gov |

Autophagy Pathway Activation

This compound is a known activator of the autophagy pathway in various cancer cell types. nih.govresearchgate.netnih.govnih.govaacrjournals.org This cellular process, which involves the degradation of cellular components, can either promote cell survival or lead to cell death, depending on the context. mdpi.com In the case of this compound, the induction of autophagy appears to contribute to its cytotoxic effects. nih.govaacrjournals.org

LC3-II Formation and p62 Downregulation

A key indicator of autophagy activation is the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the downregulation of the autophagy substrate p62/SQSTM1. researchgate.netnih.gov

Studies have consistently shown that this compound treatment leads to an increased LC3-II/LC3-I ratio and a decrease in p62 levels in various cancer cell lines, including oral squamous cell carcinoma, bladder cancer, and non-small cell lung cancer. nih.govresearchgate.netnih.govnih.govnih.govaacrjournals.org For instance, in OC2 and SCC4 oral cancer cells, this compound treatment resulted in a significant increase in the LC3-II/LC3-I ratio and a decrease in p62 levels. researchgate.netnih.gov Similarly, in bladder cancer cells, this compound induced LC3-II formation and p62 downregulation. nih.govaacrjournals.org These findings provide strong evidence for the induction of autophagic flux by this compound.

| Cell Line | Effect on LC3 | Effect on p62 | Reference |

| OC2 (Oral Squamous Cell Carcinoma) | Increased LC3-II/LC3-I ratio | Decreased | researchgate.netnih.gov |

| SCC4 (Oral Squamous Cell Carcinoma) | Increased LC3-II/LC3-I ratio | Decreased | researchgate.netnih.gov |

| Bladder Cancer Cells | LC3-II formation | Downregulation | nih.govaacrjournals.org |

| A549 (Non-small Cell Lung Cancer) | Increased LC3B | Decreased | nih.gov |

Autophagy-Related Gene Expression (e.g., Atg5, Beclin-1)

The activation of autophagy by this compound is further supported by its effects on the expression of key autophagy-related (Atg) genes. nih.govresearchgate.netnih.gov Beclin-1, a central component of the class III phosphatidylinositol 3-kinase (PI3K) complex, is essential for the initiation of autophagosome formation. nih.govfrontiersin.org Research has shown that this compound increases the expression of Beclin-1 in oral squamous cell carcinoma cells. researchgate.netnih.gov

Another crucial protein in the autophagy process is Atg5, which is involved in the elongation of the autophagosome membrane. nih.gov Studies have demonstrated that this compound can upregulate the expression of Atg5 in non-small cell lung cancer A549 cells. nih.gov Interestingly, in bladder cancer cells, the inhibition of autophagy through an ATG5-knockout protected the cells from this compound-induced cell death, indicating that autophagy plays a pro-death role in this context. nih.gov

| Cell Line | Effect on Beclin-1 | Effect on Atg5 | Reference |

| OC2 and SCC4 (Oral Squamous Cell Carcinoma) | Increased | Not specified | researchgate.netnih.gov |

| A549 (Non-small Cell Lung Cancer) | Not specified | Increased | nih.gov |

| Bladder Cancer Cells | Not specified | Inhibition of Atg5 protected cells | nih.gov |

Interplay with Apoptosis Signaling (e.g., DAPK2)

This compound has been identified as a potent inducer of apoptosis in various cancer cell lines. A key aspect of this pro-apoptotic activity involves its interaction with the Death-Associated Protein Kinase 2 (DAPK2). In bladder cancer cells, this compound treatment leads to an upregulation of DAPK2 at both the mRNA and protein levels, which is a critical factor in the resulting cytotoxicity and apoptosis. mdpi.comnih.gov This process is part of a larger signaling cascade where this compound suppresses the FGFR3-TACC3/Akt/mTOR pathway, which in turn activates autophagy and subsequently apoptosis in a DAPK2-dependent manner. mdpi.comnih.gov

The interplay between autophagy and DAPK2-mediated apoptosis is crucial. Inhibition of autophagy has been shown to reverse the this compound-induced expression of DAPK2 and protect cancer cells from apoptosis. mdpi.com This suggests that autophagy is a necessary precursor for the DAPK2-dependent apoptotic pathway triggered by this compound. mdpi.com The knockdown of DAPK2 itself has been demonstrated to rescue cells from this compound-mediated apoptosis, further solidifying its role as a key mediator in this process. mdpi.comresearchgate.net

Regulation of Cell Cycle Progression (e.g., G1 arrest, cyclin D1, p27)

This compound exerts significant control over cell cycle progression in cancer cells, primarily by inducing a G1 phase arrest. nih.govresearchgate.net This arrest prevents cells from entering the S phase, thereby halting proliferation. The mechanism behind this G1 arrest involves the modulation of key cell cycle regulatory proteins.

Specifically, this compound treatment leads to a notable reduction in the expression of cyclin D1. nih.govresearchgate.net Cyclin D1 is a crucial protein that promotes the transition from the G1 to the S phase of the cell cycle. immunologyresearchjournal.com Concurrently, this compound enhances the expression of p27, a cyclin-dependent kinase inhibitor. nih.govresearchgate.net The p27 protein acts as a brake on the cell cycle by inhibiting the activity of cyclin-CDK complexes that are necessary for G1/S transition. immunologyresearchjournal.com This dual action of downregulating a key promoter (cyclin D1) and upregulating a key inhibitor (p27) of cell cycle progression effectively enforces the G1 arrest observed in cancer cells treated with this compound. researchgate.net

Inhibition of Cancer Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process known as metastasis. This compound has demonstrated significant potential in thwarting this process in various cancer models, including glioblastoma and hepatocellular carcinoma. mdpi.comnih.govnih.gov Studies have shown that this compound can effectively reduce the migration of glioblastoma cells, as observed in scratch wound healing and transwell migration assays. mdpi.comresearchgate.net

This inhibitory effect on migration and invasion is attributed to its ability to downregulate key signaling pathways, such as the Akt/mTOR and FAK/PI3K/AKT/mTOR pathways, which are essential for cell motility. mdpi.comnih.govmedchemexpress.com Furthermore, this compound has been shown to affect the rearrangement of the filamentous actin (F-actin) cytoskeleton by decreasing the phosphorylation of Girdin, a protein that plays a role in cell mobility. mdpi.comnih.gov

Table 1: Effect of this compound on Cancer Cell Migration and Invasion

| Cancer Type | Assay | Key Findings | Reference |

| Glioblastoma | Scratch wound healing assay | Significantly lower closure rate of GBM8401 cells. | mdpi.com |

| Glioblastoma | Transwell migration assay | Significantly downregulated migration of GBM8401 and U87MG cells. | mdpi.com |

| Hepatocellular Carcinoma | Transwell migration and invasion assays | Inhibited migration and invasion of HA22T and HepG2 cells. | researchgate.net |

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix (ECM), a key step in cancer cell invasion. nih.govmdpi.com this compound has been shown to significantly inhibit the protein expression of MMP-2 and MMP-9 in hepatocellular carcinoma cells. nih.govresearchgate.net The downregulation of these gelatinases is a crucial mechanism by which this compound impedes the invasive potential of cancer cells. researchgate.netresearchgate.net The reduction in MMP-2 and MMP-9 activity is believed to be mediated through the FAK/PI3K/AKT/mTOR and MAPKs signaling pathways. nih.gov

Tissue inhibitors of metalloproteinases (TIMPs) are the natural inhibitors of MMPs. nih.gov By increasing the levels of TIMPs, the activity of MMPs can be effectively counteracted. This compound has been found to upregulate the protein expressions of TIMP-1 and TIMP-2 in hepatocellular carcinoma cells. nih.gov This action complements the direct inhibition of MMP expression, further strengthening the anti-invasive effects of this compound by shifting the balance towards an inhibition of ECM degradation.

Table 2: Modulation of Invasion-Related Proteins by this compound in Hepatocellular Carcinoma Cells

| Protein | Effect of this compound | Reference |

| MMP-2 | Significantly inhibited protein expression | nih.gov |

| MMP-9 | Significantly inhibited protein expression | nih.gov |

| uPA | Significantly inhibited protein expression | nih.gov |

| TIMP-1 | Upregulated protein expression | nih.gov |

| TIMP-2 | Upregulated protein expression | nih.gov |

Urokinase Plasminogen Activator (uPA) Suppression

Attenuation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. nih.gov this compound has been shown to possess anti-angiogenic properties, inhibiting this process both in vitro and in vivo. mdpi.comnih.gov In glioblastoma cells, this compound blocks the expression and secretion of vascular endothelial growth factor (VEGF), a major inducer of angiogenesis. mdpi.comnih.govnih.gov This is achieved through the downregulation of mediators like Stat3 and HIF-1α. nih.gov

Furthermore, this compound has been observed to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs). nih.govnih.gov In vivo studies using zebrafish embryos and murine Matrigel plug models have confirmed the anti-angiogenic effects of this compound, demonstrating a decrease in blood vessel formation. mdpi.comnih.gov

Vascular Endothelial Growth Factor (VEGF) Expression Regulation

This compound has been shown to exert significant control over the expression of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in the formation of new blood vessels (angiogenesis). frontiersin.org Research indicates that this compound effectively blocks both the expression and subsequent secretion of VEGF in glioblastoma cells. nih.govnih.govresearchgate.net This inhibitory action is not confined to cell cultures; studies using in vivo models have corroborated these findings. For instance, in developmental zebrafish embryos, treatment with this compound resulted in a discernible decrease in the transcriptional expression of VEGF. nih.govresearchgate.net The reduction of this major proangiogenic factor is a key component of this compound's anti-angiogenic activity. nih.gov In the context of tumor biology, where angiogenesis is crucial for tumor growth and metastasis, the ability of this compound to downregulate VEGF is of significant therapeutic interest. nih.govresearchgate.net

Hypoxia-Inducible Factor-1α (HIF-1α) Modulation

Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator that allows cells to adapt to low-oxygen (hypoxic) conditions, often found in tumor microenvironments. bmbreports.orgwikipedia.org HIF-1α plays a pivotal role in activating the transcription of various genes, including VEGF. nih.gov Research has demonstrated that this compound modulates this pathway by downregulating HIF-1α in glioblastoma cells. nih.gov

The regulation of HIF-1α is closely linked to the PI3K/Akt/mTOR signaling pathway, which is a known target of this compound. nih.gov Since the Akt/mTOR signaling axis is an essential regulator of HIF-1α, its inhibition by this compound contributes to the observed decrease in HIF-1α levels. nih.gov By modulating HIF-1α, this compound disrupts a critical mechanism that cancer cells use to promote angiogenesis and survive in hypoxic conditions. nih.govnih.gov

STAT3 Signaling Inhibition

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when over-activated, contributes to cancer cell proliferation, survival, and angiogenesis. nih.govnih.gov this compound has been identified as an inhibitor of this signaling pathway. Studies have shown that this compound downregulates the STAT3 signaling pathway in glioblastoma cells, a pathway considered essential for both invasion and angiogenesis in this type of cancer. nih.govresearchgate.net

The mechanism involves the inhibition of STAT3 phosphorylation (p-Stat3). nih.gov This is significant because STAT3 can bind with HIF-1α to collaboratively promote the expression of VEGF in tumors. nih.gov By inhibiting STAT3 signaling, this compound disrupts this synergistic action. nih.gov The inhibitory effect on STAT3 phosphorylation has also been observed in other cancer cell types, such as RT-112 bladder cancer cells. mdpi.com However, it is noteworthy that in K562 human chronic myeloid leukemia cells, this compound was found to inhibit the phosphorylation of Stat5, while the activity of Stat3 remained largely unaffected, suggesting that its effects can be specific to the cell type. oncotarget.com

Capillary Tubule Formation Inhibition in Endothelial Cells

A hallmark of angiogenesis is the ability of endothelial cells to proliferate, migrate, and organize into three-dimensional capillary-like structures. stemcell.comkoreamed.org this compound has demonstrated a potent ability to directly interfere with this process. nih.gov In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound significantly inhibits the formation of these angiogenic tubules. nih.govnih.govdntb.gov.ua

When HUVECs were cultured on a Matrigel matrix, a substance that mimics the extracellular environment, the presence of this compound led to the formation of incomplete and poorly organized tubular structures compared to untreated controls. nih.gov This direct anti-angiogenic effect on endothelial cells, independent of its actions on tumor cells, further underscores its potential as an anti-angiogenic agent. nih.gov

Molecular Mechanisms and Signaling Pathway Modulation

Phosphatidylinositol 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism. mdpi.comfrontiersin.orgopenaccessjournals.com Hyperactivation of this pathway is a common occurrence in many human cancers, making it a prime target for therapeutic intervention. frontiersin.orgopenaccessjournals.com A primary molecular mechanism attributed to this compound is its ability to inhibit the PI3K/Akt/mTOR signaling pathway. researchgate.net This inhibitory action has been documented in various cancer cell lines, including glioblastoma, human non-small-cell lung cancer, and human chronic myeloid leukemia cells. nih.govresearchgate.net

A key node within the PI3K/Akt/mTOR cascade is the serine/threonine kinase Akt (also known as Protein Kinase B). The phosphorylation of Akt is a critical step that activates it, allowing it to phosphorylate numerous downstream substrates, thereby promoting cell survival and proliferation. mdpi.com this compound has been shown to potently inhibit the phosphorylation of Akt in a concentration-dependent manner in cancer cells. nih.govnih.gov This effect has been clearly demonstrated in SF295 glioblastoma cells. nih.gov

Further investigation into the precise mechanism revealed that while this compound is a potent inhibitor of Akt phosphorylation, it does not appear to directly inhibit the activity of PI3K itself. nih.govlonza.com This suggests that the direct molecular target of this compound may be a signaling protein that functions upstream of Akt but downstream of or parallel to PI3K. nih.govlonza.com The inhibition of Akt phosphorylation by this compound leads to the reduced activity of its downstream effectors, including mTOR and the ribosomal protein p70 S6K, ultimately contributing to its anti-proliferative and apoptosis-inducing effects. oncotarget.com

Data on this compound's Biological Activity

The following table summarizes the key biological effects of this compound as discussed in this article.

| Target/Process | Effect Observed | Cell Line / Model |

| VEGF Expression | Inhibition of expression and secretion | Glioblastoma cells (U87MG, GBM8401) nih.gov |

| VEGF Transcription | Decreased expression | Zebrafish embryos nih.govresearchgate.net |

| HIF-1α | Downregulation of protein expression | Glioblastoma cells nih.gov |

| STAT3 Signaling | Inhibition of phosphorylation | Glioblastoma cells nih.gov, Bladder cancer cells (RT-112) mdpi.com |

| STAT5 Signaling | Inhibition of phosphorylation | Chronic Myeloid Leukemia cells (K562) oncotarget.com |

| Capillary Tubule Formation | Significant inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) nih.govnih.gov |

| Akt Phosphorylation | Potent, concentration-dependent inhibition | Glioblastoma cells (SF295, U87MG, GBM8401) nih.govnih.gov |

| mTOR Phosphorylation | Downregulation | Glioblastoma cells (U87MG, GBM8401) nih.gov |

Upstream Regulation of Akt (e.g., FAK)

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK, ERK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK, ERK, and p38 pathways, are critical signaling cascades that regulate a wide array of cellular responses. Research has shown that this compound can modulate the activity of these pathways. In hepatocellular carcinoma cells, this compound treatment led to a decrease in the phosphorylation of JNK, JUN, p38 MAPK, and ERK. researchgate.net However, the effect of this compound on MAPK pathways can be context-dependent. For instance, in bladder cancer cells, this compound induced the phosphorylation of ERK after 24 hours of treatment, but this was followed by a significant reduction in p-ERK expression after 48 hours. nih.gov In oral squamous carcinoma cells, this compound also regulated the levels of phosphorylated p38, ERK, and JNK. researchgate.net

Signal Transducer and Activator of Transcription 5 (Stat5) Inhibition

This compound has been identified as an inhibitor of Signal Transducer and Activator of Transcription 5 (Stat5). In chronic myeloid leukemia (CML) cells, this compound was found to inhibit the phosphorylation of Stat5, while the phosphorylation of Stat3 was largely unaffected. nih.govoncotarget.com This inhibition of Stat5 phosphorylation is significant as Stat5 is a known downstream effector of the Bcr-Abl oncoprotein, which is characteristic of CML. nih.govoncotarget.com Further investigation revealed that the inhibition of Stat5 by this compound could be responsible for the observed downregulation of the PI3K/Akt pathway, as Stat5 can act as a transcription factor for PI3K subunits. nih.govoncotarget.com Silencing Stat5 with siRNA enhanced the inhibitory effect of this compound on PI3K expression, supporting this hypothesis. nih.govoncotarget.com

Fibroblast Growth Factor Receptor 3 (FGFR3) Signaling Downregulation

This compound has demonstrated the ability to downregulate Fibroblast Growth Factor Receptor 3 (FGFR3) signaling. In bladder cancer cells, particularly those harboring an FGFR3-TACC3 gene fusion which leads to constitutive activation of the pathway, this compound treatment resulted in a noticeable band shift of the FGFR3-TACC3 fusion protein to a lower molecular weight and a dramatic decrease in its phosphorylation. nih.gov This inhibition of FGFR3 phosphorylation also led to a significant reduction in the phosphorylation levels of its downstream targets, including Akt and STAT3. nih.gov Knockout of the FGFR3-TACC3 fusion protein was shown to reverse the effects of this compound, confirming the importance of this pathway in its mechanism of action. researchgate.netnih.gov

Impact on DNA Damage Repair Pathways

A critical aspect of this compound's therapeutic potential lies in its ability to impact DNA damage repair pathways, specifically homologous recombination (HR). tmc.edunih.govnih.gov Research has shown that this compound can sensitize glioblastoma cells to DNA-damaging treatments like ionizing radiation and temozolomide. tmc.edunih.govnih.gov The underlying mechanism involves the inhibition of the expression of key HR factors such as BRCA1, BRCA2, and RAD51. tmc.edunih.govnih.gov This inhibition is a direct consequence of the this compound-induced degradation of PI3Kα, which in turn suppresses the expression of these HR repair proteins. tmc.edunih.govnih.gov The resulting deficiency in homologous recombination leads to an accumulation of DNA damage and subsequent cell death. tmc.edunih.govnih.gov

Interactive Data Tables

Table 1: Effect of this compound on Key Signaling Proteins

| Target Pathway | Protein | Effect of this compound | Cell Line Context |

| PI3K/Akt | PI3Kα | Promotes degradation via ubiquitin-proteasome pathway tmc.edunih.gov | Glioblastoma tmc.edunih.gov |

| PI3K/Akt | FAK | Decreases phosphorylation researchgate.net | Hepatocellular Carcinoma researchgate.net |

| PI3K/Akt | p70S6K | Decreases phosphorylation researchgate.netnih.govfrontiersin.org | Non-small Cell Lung Cancer, Prostate Cancer nih.govfrontiersin.org |

| MAPK | JNK | Decreases phosphorylation researchgate.net | Hepatocellular Carcinoma researchgate.net |

| MAPK | ERK | Decreases phosphorylation researchgate.net | Hepatocellular Carcinoma researchgate.net |

| MAPK | p38 | Decreases phosphorylation researchgate.net | Hepatocellular Carcinoma researchgate.net |

| STAT | Stat5 | Inhibits phosphorylation nih.govoncotarget.com | Chronic Myeloid Leukemia nih.govoncotarget.com |

| FGFR | FGFR3 | Downregulates phosphorylation nih.gov | Bladder Cancer nih.gov |

| DNA Repair | BRCA1/2, RAD51 | Inhibits expression tmc.edunih.govnih.gov | Glioblastoma tmc.edunih.govnih.gov |

Homologous Recombination (HR) Repair Suppression (e.g., BRCA1/2, RAD51)

Neuroprotective Activities

Beyond its anticancer properties, this compound has exhibited notable neuroprotective effects in various experimental models. nih.govnih.govfrontiersin.org This marine-derived compound has shown potential in mitigating neuronal damage associated with neurodegenerative conditions like Parkinson's disease (PD). nih.govnih.govresearchgate.net

This compound demonstrates significant anti-apoptotic activity in neuronal cells. nih.govnih.gov In models of Parkinson's disease using SH-SY5Y cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), this compound was shown to protect against cellular damage by inhibiting apoptosis. nih.govnih.govresearchgate.netmdpi.com The mechanism behind this neuroprotection involves the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways, as well as the caspase cascade. nih.govnih.govdoaj.org By activating pro-survival pathways like PI3K/Akt and ERK, this compound can counteract the apoptotic signals triggered by neurotoxic insults. nih.gov Even at nanomolar concentrations, this compound has been shown to exert a potent anti-apoptotic effect. nih.gov

A key component of this compound's neuroprotective action is its ability to combat oxidative stress. nih.govnih.gov The compound has been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress. nih.govnih.govdoaj.org this compound enhances the translocation of Nrf2 to the nucleus, which in turn upregulates the expression of antioxidant enzymes like HO-1. mdpi.comresearchgate.net This leads to a reduction in reactive oxygen species (ROS) and protects neuronal cells from oxidative damage. mdpi.comsemanticscholar.org

Furthermore, this compound has been observed to positively influence the activity of Superoxide Dismutase (SOD), another crucial antioxidant enzyme. mdpi.com Treatment with 6-OHDA was found to decrease cellular SOD activity, and pretreatment with this compound significantly reversed this downregulation. mdpi.com Interestingly, this compound alone was also capable of increasing SOD activity, highlighting its direct role in bolstering the cellular antioxidant defense system. mdpi.com

Table 2: Neuroprotective Mechanisms of this compound

| Mechanism | Key Molecules/Pathways Involved | Observed Effect | Reference |

| Anti-Apoptosis | PI3K/Akt, MAPK, Caspase cascade | Inhibition of neuronal cell death | nih.gov, nih.gov |

| Anti-Oxidative Stress | Nrf2/HO-1 pathway, SOD activity | Reduction of reactive oxygen species | nih.gov, nih.gov, mdpi.com |

The neuroprotective effects of this compound observed in vitro have been corroborated by in vivo studies. nih.govnih.gov In a zebrafish model of Parkinson's disease induced by 6-OHDA, this compound was shown to reverse the associated locomotor deficits. nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net This finding is significant as it suggests that the neuroprotective activities of this compound can translate into functional improvements in a living organism. nih.govnih.gov The ability to rescue movement deficiencies in an animal model further underscores the therapeutic potential of this compound for neurodegenerative diseases characterized by motor impairments. semanticscholar.orgmdpi.com

Structure Activity Relationship Sar of Stellettin B and Analogues

Importance of the Isomalabaricane Triterpenoid (B12794562) Scaffold

The isomalabaricane triterpenoids are a relatively rare class of natural products primarily isolated from marine sponges of the genera Jaspis, Stelletta, and Rhabdastrella. mdpi.comacs.orgresearchgate.net Their chemical architecture is distinct from the more common malabaricane triterpenoids, differing in the stereochemistry of their core tricyclic system. nih.govresearchgate.net This unique isomalabaricane scaffold is fundamental to their potent and often selective cytotoxicity against tumor cells. nih.govacs.org

The cytotoxic potential of isomalabaricane-type triterpenoids, including the stellettins, has been demonstrated in numerous studies. mdpi.com For instance, stellettins have shown significant inhibitory activity against a panel of 60 human tumor cell lines. acs.org The selective nature of their cytotoxicity, with large variations in GI50 concentrations across different cell lines, suggests a specific mechanism of action rather than indiscriminate toxicity. acs.orgsci-hub.se This inherent bioactivity of the isomalabaricane framework makes it a compelling starting point for the development of new anticancer drug candidates. tmc.edunih.gov

Identification of Key Structural Features for Cytotoxic Activity

A crucial element for the cytotoxic effects of stellettins, including Stellettin B, is the presence of a singular trans-syn-trans perhydrobenz[e]indene core. acs.orgtmc.edunih.gov This specific stereochemical arrangement creates a highly strained and unique three-dimensional structure that is believed to be indispensable for their anticancer properties. acs.orgtmc.edunih.govchemrxiv.org The synthesis of this core has been a significant challenge, highlighting its complex and unusual nature. acs.orgnih.govchemrxiv.org

The cytotoxic activity of these compounds is not solely dependent on the core structure. The side chain, often a conjugated polyene system, also plays a significant role. acs.org Variations in this side chain, such as the presence of a γ-pyrone functionality or an open carboxylic acid, differentiate the various stelletin analogues and influence their biological activity. acs.org

Comparative Analysis with Stellettin Analogues

The stellettin family comprises several analogues, each with slight structural modifications that lead to differences in their cytotoxic profiles.

| Compound | Key Structural Difference from this compound | Reported Cytotoxic Activity |

| Stellettin A | Differs in the side chain structure. | Exhibits potent cytotoxicity against various cancer cell lines, including P388 leukemia cells and HL-60 cells. mdpi.comacs.org |

| Stellettin E | Differs in the side chain structure. | Shows cytotoxic activity, though in some studies it was found to be less potent than Stellettin C and D. mdpi.com |

| Stellettin C & D | Differs in the side chain structure. | Among the most potent of the stellettins, with a mean GI50 of 0.09 µM in the NCI 60-cell line panel. mdpi.com |

This table is based on available data and is for comparative purposes.

Stellettin A and B have both demonstrated the ability to induce cytotoxicity in HL-60 cells. mdpi.com Furthermore, this compound has shown selective cytotoxicity towards p21-deficient human colon tumor (HCT-116) cells, a characteristic also observed with (-)-stellettin E. researchgate.net The subtle differences in the side chains of these analogues can lead to significant variations in their potency and selectivity against different cancer cell lines. For example, the pair of Stellettin E and F were found to be approximately ten times less potent than Stelletin C and D in a 60-cell line screen. mdpi.com

Implications for Rational Design of Derivatives

The understanding of the structure-activity relationships (SAR) of stellettins provides a roadmap for the rational design of new, potentially more effective anticancer agents. nih.govmdpi.com The established importance of the trans-syn-trans perhydrobenz[e]indene core suggests that this moiety should be retained in any new derivative. acs.orgresearchgate.net

Future drug development efforts can focus on modifying the polyunsaturated side chain to enhance potency, improve selectivity, and optimize pharmacokinetic properties. The modular synthesis approaches that have been developed for the isomalabaricane scaffold will be instrumental in creating a library of new analogues for biological evaluation. acs.orgnih.gov By systematically altering the side chain and observing the effects on cytotoxicity, researchers can further refine the SAR models for this class of compounds. This iterative process of design, synthesis, and testing is crucial for translating the promise of these natural products into clinically viable therapies. nih.gov

Advanced Methodologies for Research and Analysis

Cellular and Molecular Assays

Cell Viability and Proliferation Assays

A fundamental step in evaluating the bioactivity of Stellettin B involves assessing its impact on cell viability and proliferation. Commonly used methods include colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST (Water-Soluble Tetrazolium salts) assays. nih.govresearchgate.netnih.gov These assays measure the metabolic activity of living cells, which is indicative of cell viability. For instance, the WST-8 assay was used to demonstrate that this compound inhibited the proliferation of human non-small cell lung cancer A549 cells in a dose-dependent manner. researchgate.net Similarly, the MTT assay revealed the cytotoxic effects of this compound on hepatocellular carcinoma cells (HA22T and HepG2) and bladder cancer cells. nih.govnih.gov Another technique, the crystal violet assay, has also been employed to determine the viability of oral squamous cell carcinoma (OSCC) cells after treatment with this compound. mdpi.com Long-term clonogenic assays are also utilized to assess the ability of single cells to grow into a colony, providing insights into the long-term anti-proliferative effects of the compound. tmc.edu

Table 1: Cell Viability and Proliferation Assays Used in this compound Research

| Assay Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| WST-8 Assay | A549 (Non-small cell lung cancer) | Dose-dependent inhibition of proliferation. | researchgate.net |

| MTT Assay | K562, KU812 (Chronic myeloid leukemia) | Inhibited proliferation with IC50 values of 0.035 µM and 0.95 µM, respectively. | nih.gov |

| MTT Assay | HA22T, HepG2 (Hepatocellular carcinoma) | Significant reduction in cell survival at 24 µM. | nih.gov |

| MTT Assay | RT-112, T24 (Bladder cancer) | Suppressed viability of bladder cancer cells. | nih.govmdpi.com |

| Crystal Violet Assay | OC2, SCC4 (Oral squamous cell carcinoma) | Dose-dependent decrease in viability. | mdpi.com |

| Clonogenic Assay | SHG140, SF295, U87, U251, T98G, DT001 (Glioblastoma) | Enhanced sensitivity of GBM cells to ionizing radiation and TMZ. | tmc.edunih.gov |

| AlamarBlue Assay | SH-SY5Y (Neuroblastoma) | Protected against 6-OHDA-induced cell damage. | mdpi.com |

Apoptosis and Autophagy Detection Techniques

This compound has been shown to induce programmed cell death, primarily through apoptosis and autophagy. nih.govnih.gov Flow cytometry is a cornerstone technique for detecting and quantifying apoptosis. Cells are typically stained with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and a fluorescent DNA-binding dye like Propidium Iodide (PI) or 7-AAD to identify late apoptotic and necrotic cells. mdpi.comsemanticscholar.org This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations. semanticscholar.org

Another method to detect apoptosis is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which identifies DNA fragmentation, a hallmark of late-stage apoptosis. mdpi.comresearchgate.net The activity of caspases, key executioner enzymes in the apoptotic cascade, is also frequently measured. Assays like the Caspase-Glo 3/7 assay provide a luminescent readout of caspase-3 and -7 activity. mdpi.com

The induction of autophagy by this compound is investigated using several techniques. The formation of autophagosomes, a key step in autophagy, can be visualized through transmission electron microscopy (TEM) and by monitoring the conversion of LC3-I to LC3-II via Western blotting. nih.govresearchgate.net The degradation of p62 (also known as sequestosome-1), a protein that is selectively degraded during autophagy, is another indicator. nih.gov Fluorescently tagged LC3 proteins (e.g., mRFP-GFP-LC3) are used to track the maturation of autophagosomes into autolysosomes. researchgate.net The use of autophagy inhibitors, such as 3-methyladenine (B1666300) (3-MA) and chloroquine (B1663885) (CQ), helps to confirm the role of autophagy in this compound-induced cell death. nih.govnih.govresearchgate.net

Table 2: Apoptosis and Autophagy Detection Techniques in this compound Studies

| Process | Technique | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Apoptosis | Flow Cytometry (Annexin V/PI or 7-AAD) | K562, SF295, RT-112, SHG140, U87 | Increased apoptotic cell populations in a dose-dependent manner. | nih.govtmc.edumdpi.comsemanticscholar.org |

| Apoptosis | TUNEL Assay | SH-SY5Y, OC2, SCC4 | Increased number of TUNEL-positive cells. | mdpi.comresearchgate.net |

| Apoptosis | Caspase Activity Assays (e.g., Caspase-Glo) | SF295 | Increased caspase-3/7 activity. | mdpi.com |

| Autophagy | Western Blotting (LC3-I/II conversion, p62 degradation) | RT-112, A549, OC2, SCC4 | Increased LC3-II/LC3-I ratio and decreased p62 levels. | nih.govresearchgate.netresearchgate.net |

| Autophagy | Autophagy Inhibitors (3-MA, CQ) | RT-112, OC2, SCC4 | Inhibition of autophagy rescued cells from this compound-induced death. | nih.govnih.govresearchgate.net |

Reactive Oxygen Species (ROS) Measurement

The generation of reactive oxygen species (ROS) is a significant event in this compound-induced cellular responses. nih.gov Intracellular ROS levels are commonly measured using fluorescent probes like DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) and CellROX®. nih.govmdpi.com Upon entering the cell, these probes are oxidized by ROS to produce a highly fluorescent compound, the intensity of which can be quantified using flow cytometry or a multi-mode microplate reader. nih.govmdpi.com Studies have shown that this compound treatment leads to a dose-dependent increase in ROS production in various cancer cell lines, including chronic myeloid leukemia and glioblastoma cells. nih.govresearchgate.netmdpi.comresearchgate.net

Gene and Protein Expression Analysis (e.g., Western Blotting, RT-PCR/qPCR)

To understand the molecular pathways affected by this compound, researchers extensively use gene and protein expression analysis techniques. Western blotting is the most common method to detect and quantify the expression levels of specific proteins. nih.govmdpi.com This technique has been instrumental in revealing this compound's effects on key signaling pathways. For example, Western blotting has shown that this compound can inhibit the phosphorylation of proteins in the PI3K/Akt/mTOR pathway, such as Akt, mTOR, and p70S6K. nih.govmdpi.com It has also been used to demonstrate the cleavage of PARP and the activation of caspases, confirming the induction of apoptosis. mdpi.comsemanticscholar.org

Reverse transcription-polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qPCR) are used to analyze the mRNA expression levels of target genes. nih.govnih.govtandfonline.com These methods have been employed to show that this compound can upregulate the expression of genes like ATG9B and DAPK2, which are involved in autophagy. nih.gov

Enzyme Activity Assays (e.g., Gelatin Zymography for MMPs, HTRF for PI3K)

Specific enzyme activity assays are crucial for pinpointing the direct molecular targets of this compound. Gelatin zymography is a technique used to measure the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis. Studies have shown that this compound can inhibit the activities of MMP-2 and MMP-9. nih.gov

Homogeneous Time-Resolved Fluorescence (HTRF) assays are highly sensitive and have been used to investigate the direct effect of this compound on enzyme activity. Notably, an HTRF assay indicated that this compound does not directly inhibit the kinase activity of PI3K, suggesting it may act on an upstream component of the PI3K/Akt pathway. semanticscholar.orgresearchgate.netresearchgate.net

Mitochondrial Function Assessment

Mitochondria play a central role in both apoptosis and cellular metabolism, making their assessment critical in understanding the effects of this compound. The mitochondrial membrane potential (MMP or Δψm) is a key indicator of mitochondrial health and is often measured using fluorescent dyes like JC-1. nih.govresearchgate.net A decrease in MMP is an early event in apoptosis. researchgate.net

Mitochondrial respiration and metabolic function can be analyzed in real-time using instruments like the Seahorse XF Analyzer. This technology measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), a measure of glycolysis. Studies using this approach have revealed that this compound can significantly inhibit mitochondrial respiration, including basal respiration, ATP production, and maximal respiration capacity in oral cancer cells. mdpi.comresearchgate.netresearchgate.net Probes like MitoTracker are also used to assess mitochondrial function and integrity. oncotarget.com

Confocal Microscopy for Subcellular Localization and Morphological Changes

Confocal microscopy is a critical tool for visualizing the subcellular distribution of this compound and the resulting changes in cell morphology. In glioblastoma cells, confocal imaging has revealed that this compound disrupts the formation of F-actin, a crucial component of the cell's cytoskeleton. nih.gov This disruption is associated with a decrease in the phosphorylation of Girdin, a protein involved in actin rearrangement, ultimately hindering cancer cell invasion. nih.govresearcher.lifenih.gov

Studies on various cancer cell lines, including oral squamous cell carcinoma and bladder cancer, have used microscopy to observe morphological changes indicative of apoptosis following this compound treatment. mdpi.commdpi.comresearchgate.net These changes include cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. mdpi.commdpi.com Furthermore, in oral cancer cells, this compound has been shown to induce an increase in the expression of endoplasmic reticulum (ER) stress-related proteins like calnexin (B1179193) and BiP/GRP78, suggesting that it triggers cell death pathways originating from the ER. mdpi.com

In Vivo Preclinical Models (Non-Human)

Zebrafish (Danio rerio) have become an invaluable in vivo model for rapidly assessing the biological activities of compounds like this compound. Their transparent embryos allow for real-time visualization of developmental processes, particularly angiogenesis (the formation of new blood vessels). semanticscholar.orgnih.gov

Research has consistently shown that this compound inhibits angiogenesis in developing zebrafish embryos. nih.govresearcher.lifenih.gov Specifically, it disrupts the formation of intersegmental vessels. nih.gov This anti-angiogenic effect is linked to a decrease in the expression of Vascular Endothelial Growth Factor (VEGF), a major driver of blood vessel growth. nih.govresearcher.lifenih.gov

Zebrafish are also utilized to assess the potential of compounds to cross the blood-brain barrier (BBB). Studies have demonstrated that this compound can penetrate the BBB in zebrafish models, a crucial characteristic for drugs targeting brain tumors like glioblastoma. tmc.edunih.govnih.gov This capability allows it to exert its anti-tumor effects directly within the brain. tmc.edunih.govnih.gov

The murine Matrigel plug assay is a standard in vivo method to quantify angiogenesis. In this model, a liquid protein mixture (Matrigel) is injected under the skin of mice, where it forms a solid plug that becomes vascularized. To test anti-angiogenic compounds, they are mixed into the Matrigel before injection.

Studies using this assay have confirmed the potent anti-angiogenic properties of this compound. nih.govresearcher.lifenih.govmdpi.com Matrigel plugs containing this compound show a significant reduction in blood vessel infiltration compared to control plugs. nih.gov This is often quantified by measuring the hemoglobin content, which is lower in the pale, this compound-treated plugs, indicating reduced vascularization. nih.gov These findings provide strong in vivo evidence that this compound can suppress the formation of new blood vessels, a key process in tumor growth. nih.govmdpi.com

Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in immunodeficient mice, offer a highly relevant preclinical setting to evaluate anti-cancer therapies. wcrj.net These models better replicate the tumor's natural microenvironment compared to subcutaneous models. wcrj.net

This compound has been evaluated in orthotopic xenograft models for glioblastoma. tmc.edunih.govnih.gov In these studies, this compound, both alone and in combination with other treatments like temozolomide (B1682018) (TMZ), has been shown to significantly inhibit tumor growth. tmc.edunih.gov Immunohistochemical analysis of these tumors reveals that this compound treatment leads to a decrease in the proliferation marker Ki-67 and an increase in markers of apoptosis, such as cleaved Caspase-3. tmc.edunih.gov

The therapeutic potential of this compound is also being explored in non-cancer disease models.

Parkinson's Disease (PD) Models: In a zebrafish model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA), this compound has demonstrated neuroprotective effects. mdpi.comresearchgate.netnih.gov It was able to reverse the locomotor deficits caused by the neurotoxin, suggesting it may protect dopaminergic neurons from damage. mdpi.comresearchgate.netunina.it The mechanism is linked to its ability to activate the Nrf2/HO-1 antioxidant pathway and inhibit apoptosis. nih.gov

Collagen-Induced Arthritis (CIA) Models: The efficacy of this compound has been tested in mouse models of collagen-induced arthritis, which mimics human rheumatoid arthritis. nih.gov Research indicates that this compound can ameliorate the symptoms of arthritis in these models, highlighting its potential anti-inflammatory properties. nih.gov

Challenges and Future Directions in Stellettin B Research

Addressing Material Scarcity for Comprehensive Biological Investigations

A significant bottleneck in the extensive biological study of Stellettin B and other isomalabaricane triterpenoids is the limited availability of the natural product. researchgate.netchemrxiv.org The isolation from its marine source, the sponge Jaspis stellifera, is often insufficient for the large quantities required for in-depth preclinical and potential clinical research. oncotarget.comnih.gov This scarcity has historically hampered comprehensive investigations into its full range of biological activities and mechanisms of action. chemrxiv.org

To surmount this challenge, the field of total synthesis has become paramount. Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available starting materials, offers a viable solution to the supply problem. wikipedia.org Successful total synthesis not only provides a renewable source of this compound but also opens avenues for creating structural analogs, which are crucial for structure-activity relationship (SAR) studies. chemrxiv.orgwikipedia.org Recently, a total synthesis of several stellettins has been achieved, demonstrating the feasibility of producing these complex molecules in a laboratory setting. researchgate.netnih.gov This breakthrough is a critical step towards enabling more extensive biological and pharmacological evaluations. researchgate.net

Elucidation of Direct Molecular Targets

While the downstream effects of this compound are increasingly understood, the precise direct molecular targets remain an area of active investigation. nih.govchemrxiv.org Early studies suggested that the PI3K/Akt pathway was a key mediator of this compound's effects. nih.gov However, further research, including homogenous time-resolved fluorescence (HTRF) assays, indicated that this compound does not directly inhibit PI3K activity. nih.gov This suggests that the compound acts on an upstream signaling protein within the Akt pathway. nih.govresearchgate.net

More recent findings have shed light on the compound's mechanism, revealing that this compound promotes the degradation of PI3Kα through the ubiquitin-proteasome pathway. tmc.edu This action, in turn, inhibits the expression of homologous recombination (HR) repair factors like BRCA1/2 and RAD51. tmc.edu In chronic myeloid leukemia (CML) cells, this compound has been shown to inhibit the phosphorylation of Stat5, which may subsequently block the expression of PI3K. oncotarget.com Identifying the initial, direct binding partner of this compound is a crucial next step to fully unravel its mechanism of action and to potentially design more targeted therapies.

Strategies for Enhancing Selectivity and Potency through Chemical Modification

A key attribute of this compound is its selective cytotoxicity, showing potent activity against cancer cells while having a weaker effect on normal cells. nih.govresearchgate.net For instance, in glioblastoma cell lines like SF295, it has demonstrated approximately 1000-fold greater selectivity compared to normal cells. tmc.edu This inherent selectivity suggests a specific mechanism of action rather than general toxicity. tmc.eduacs.org

Chemical modification presents a powerful strategy to further enhance this selectivity and increase potency. wikipedia.org By synthesizing analogs of this compound, researchers can explore how modifications to its chemical structure affect its biological activity. acs.org Preliminary structure-activity relationship (SAR) studies on stelletin A have indicated that the unique trans-syn-trans perhydrobenz[e]indene core is vital for the cytotoxic activity of isomalabaricane triterpenoids. researchgate.netacs.org Future efforts will likely focus on creating novel warheads and modifying peripheral functional groups to improve target engagement and therapeutic index. nih.gov

Exploration of Combination Therapies with Established Agents

A promising avenue for the clinical application of this compound is its use in combination with established anticancer agents. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially allow for lower doses of each agent, thereby reducing toxicity. oncotarget.com

Studies have shown that this compound can sensitize glioblastoma (GBM) cells to DNA-damaging treatments like ionizing radiation (IR) and the chemotherapeutic drug temozolomide (B1682018) (TMZ). tmc.edunih.gov Pretreatment with this compound significantly enhanced the cytotoxicity of both IR and TMZ in GBM cell lines and in vivo models. tmc.edunih.gov The combination of this compound and TMZ resulted in greater tumor growth inhibition than either drug alone. tmc.edu

Similarly, in chronic myeloid leukemia (CML), combining this compound with the Bcr-Abl inhibitor imatinib (B729) has shown synergistic effects in inhibiting cell proliferation and inducing apoptosis. oncotarget.com The synergistic effect was, however, dependent on the dose ratio of the two drugs, highlighting the importance of careful dose-schedule optimization in combination therapies. oncotarget.com Furthermore, this compound has been shown to sensitize GBM cells to PARP inhibitors by impairing homology-directed repair (HDR). nih.gov

Development of Novel Formulations for Improved Bioavailability in Specific Tissues (e.g., brain)

The effectiveness of a therapeutic agent is highly dependent on its ability to reach the target tissue in sufficient concentrations, a property known as bioavailability. jiwaji.edumhmedical.com For diseases like glioblastoma, a major challenge is the blood-brain barrier (BBB), which restricts the entry of many drugs into the brain.

Encouragingly, preliminary studies using zebrafish and nude mouse orthotopic xenograft tumor models have demonstrated that this compound has the potential to rapidly penetrate the BBB and exert its anti-GBM effects within the brain. tmc.edunih.gov This is a critical property for any drug targeting brain tumors.

To further enhance bioavailability, particularly in specific tissues, the development of novel formulations is a key strategy. nih.gov Techniques such as encapsulation in liposomes or nanoparticles can protect the drug from degradation, improve its solubility, and facilitate its transport across biological barriers. nih.gov For instance, liposome-based formulations have been shown to protect peptide drugs and increase their oral bioavailability. nih.gov Similar strategies could be employed for this compound to optimize its delivery to the brain and other target tissues.

Deepening Understanding of Mechanism-Specific Antitumor Effects

This compound exerts its antitumor effects through a variety of mechanisms that can be cell-type specific. A deeper understanding of these context-dependent actions is crucial for its development as a therapeutic agent.

In oral squamous cell carcinoma (OSCC) cells, this compound induces cell death through both endoplasmic reticulum stress-mediated apoptosis and autophagy. mdpi.com It also causes cell cycle arrest. mdpi.com In glioblastoma cells, a primary mechanism is the inhibition of homologous recombination repair, which sensitizes the cells to DNA-damaging agents. tmc.edunih.gov this compound also inhibits the invasion, migration, and angiogenesis of glioblastoma cells by targeting pathways such as Akt/Girdin and by reducing the secretion of vascular endothelial growth factor (VEGF). nih.govsemanticscholar.org

In chronic myeloid leukemia (CML) cells, this compound induces mitochondrial-mediated apoptosis and inhibits the PI3K/Akt and Stat5 signaling pathways. oncotarget.com In bladder cancer cells, it has been shown to activate an autophagy/DAPK2/apoptosis signaling cascade. semanticscholar.org The compound's effects can also be concentration-dependent; for example, its impact on p-ERK expression in bladder cancer cells differs at 24 and 48 hours of treatment. semanticscholar.org

Broadening the Scope of Disease Models for Therapeutic Application

Initial research on this compound has largely focused on its anticancer properties, particularly in glioblastoma, lung cancer, and leukemia. oncotarget.comnih.govtmc.edu The compound has demonstrated potent activity in various cancer cell lines, including glioblastoma (SF295, U87, U251), oral squamous cell carcinoma (OC2, SCC4), and chronic myeloid leukemia (K562, KU812). oncotarget.comtmc.edumdpi.com

However, the therapeutic potential of this compound may extend beyond oncology. For example, research has explored its neuroprotective effects in the context of Parkinson's disease. mdpi.com In a zebrafish model of Parkinson's disease, this compound was able to reverse a locomotor deficit. mdpi.comresearchgate.net

Expanding the investigation of this compound to a wider range of disease models is a logical next step. This could include other types of cancer, as well as inflammatory diseases and other conditions where the identified signaling pathways (such as PI3K/Akt) play a role. The use of diverse in vitro and in vivo models, including patient-derived xenografts and genetically engineered mouse models, will be essential to fully explore the therapeutic utility of this promising marine natural product.

Q & A

Q. What experimental models validate this compound’s anti-metastatic effects?